![molecular formula C24H30N4O3S B2711397 N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 1324548-39-1](/img/structure/B2711397.png)
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H30N4O3S and its molecular weight is 454.59. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism and Eating Disorders
Orexins are peptides that regulate arousal, feeding, stress, and substance abuse. The compound SB-649868, related to the chemical structure of interest, was studied for its role in binge eating disorders, highlighting the significant role of Orexin-1 receptor mechanisms. Selective antagonism at Orexin-1 receptors could represent a new pharmacological approach for treating binge eating and possibly other compulsive eating disorders (Piccoli et al., 2012).
Neuroprotection Against Oxidative Stress
Studies involving N2A cells exposed to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, have shown oxidative stress-induced cytotoxicity. Compounds like mangiferin demonstrate a protective effect against such toxicity, mediated by the quenching of reactive oxygen intermediates. This insight points to potential therapeutic applications of structurally related compounds in neurodegenerative diseases where oxidative stress is a key factor, such as Parkinson's disease (Amazzal et al., 2007).
Antagonism of Cannabinoid Receptors
Research into the molecular interaction of CB1 cannabinoid receptor antagonists has identified specific structural requirements for potent and selective antagonistic activity. Studies focusing on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have contributed to understanding the steric and electrostatic interactions necessary for binding to the CB1 receptor, suggesting therapeutic potential for disorders involving cannabinoid systems (Shim et al., 2002).
properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S/c1-17-4-5-20(13-21(17)28-9-2-3-22(28)29)26-24(31)23(30)25-14-18-6-10-27(11-7-18)15-19-8-12-32-16-19/h4-5,8,12-13,16,18H,2-3,6-7,9-11,14-15H2,1H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISTXNQJZJJWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CSC=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.